molecular formula C23H21ClN6OS B2830951 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852373-05-8

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2830951
CAS No.: 852373-05-8
M. Wt: 464.97
InChI Key: YYFQWWFFSDBVKP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 3, a thioether linkage at position 6, and a 4-phenylpiperazine-acetyl moiety.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6OS/c24-18-8-6-17(7-9-18)23-26-25-20-10-11-21(27-30(20)23)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQWWFFSDBVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with chlorinated pyridazines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with the triazolopyridazine intermediate.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.

    Attachment of the Phenylpiperazine Moiety: This step involves the reaction of the intermediate with phenylpiperazine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the triazolopyridazine core and the phenylpiperazine moiety suggests possible applications in the treatment of neurological disorders, given the known activity of similar structures.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, while the phenylpiperazine moiety can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights about heterocyclic amines (HCAs) and their properties can be inferred from :

Structural Analogues

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A structurally distinct HCA but shares heterocyclic features. IQ is classified as a Group 2A carcinogen by IARC due to its mutagenic and carcinogenic effects .

Triazolopyridazine Derivatives :

  • Compounds with triazolopyridazine cores are often explored for kinase inhibition (e.g., JAK2 inhibitors). However, the addition of a 4-chlorophenyl group and phenylpiperazine in the target compound may alter selectivity and toxicity profiles compared to simpler derivatives.

Key Differences

Property Target Compound IQ
Core Structure Triazolo[4,3-b]pyridazine with thioether and phenylpiperazine Imidazo[4,5-f]quinoline
Carcinogenicity Not reported in evidence; structural features suggest possible kinase modulation Group 2A carcinogen (IARC)
Functional Groups Chlorophenyl, phenylpiperazine (CNS-targeting) Methylimidazole, amino groups (pro-carcinogenic)

Biological Activity

The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazolo-pyridazine core linked to a phenylpiperazine moiety via a thioether bond. The synthesis typically involves multi-step organic reactions starting from simpler precursors to build the triazolo-pyridazine structure followed by the introduction of the phenylpiperazine group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy. The triazolo-pyridazine structure is known to interact with kinases and other enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

  • Kinase Inhibition :
    • A study demonstrated that compounds similar to the target molecule exhibited significant inhibitory activity against the AKT2/PKBβ kinase, which is critical in oncogenic signaling pathways. For instance, a related compound was found to have an IC50 of approximately 12 μM against AKT2, indicating its potential as an anticancer agent targeting glioblastoma cells .
  • Anticancer Activity :
    • The compound was evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in glioma cells while exhibiting minimal toxicity towards non-cancerous cells .
  • Cytotoxicity Profile :
    • In experiments involving primary patient-derived glioma stem cells, the compound demonstrated a potent ability to inhibit neurosphere formation, suggesting its effectiveness in targeting cancer stem cells .

Data Tables

Biological Activity IC50 (μM) Target Cell Line
AKT2 Inhibition12KinaseGlioblastoma
Cytotoxicity>100Non-cancerous cellsHEK293
Anticancer Efficacy6.2Colon carcinomaHCT-116
Anticancer Efficacy27.3Breast cancerT47D

Q & A

Q. What are the optimized synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the thioether group under reflux in ethanol or dimethylformamide (DMF) .
  • Purification via column chromatography to isolate the final product, ensuring >95% purity . Key parameters include temperature control (70–80°C for cyclization steps) and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

  • HPLC and TLC for monitoring reaction progress and purity assessment .
  • NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and piperazine ring conformation .
  • Mass spectrometry (HRMS) to verify molecular weight (C₂₅H₂₁ClN₆OS) and fragmentation patterns .

Q. What key physicochemical properties influence its solubility and formulation in preclinical studies?

  • LogP value (predicted ~3.2) indicates moderate lipophilicity, requiring co-solvents like DMSO for in vitro assays .
  • Hydrogen-bond acceptors (e.g., triazole N-atoms) enhance aqueous solubility in buffered solutions .

Advanced Research Questions

Q. How can researchers validate its pharmacological targets, such as bromodomain inhibition, and address off-target effects?

  • Use bivalent binding assays (e.g., BRD4-BD1/BD2 inhibition) to confirm target engagement, as seen in structurally related triazolopyridazine inhibitors .
  • Employ kinase profiling panels to assess selectivity, minimizing off-target interactions with ATP-binding domains .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to adjust dosing regimens .
  • Orthogonal cellular assays (e.g., c-Myc downregulation in xenograft models) to correlate target modulation with tumor growth inhibition .

Q. How can structural modifications optimize bioactivity while maintaining metabolic stability?

  • Bivalent ligand design : Introduce piperazine or phenylpiperazine substituents to enhance BRD4 binding affinity, as demonstrated in AZD5153 analogs .
  • Isosteric replacements : Replace the 4-chlorophenyl group with trifluoromethoxy to improve membrane permeability without altering metabolic clearance .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE requirements : Flame-retardant lab coats, nitrile gloves, and sealed goggles to prevent dermal/ocular exposure .
  • Spill management : Use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How does its stability under varying pH and temperature conditions impact experimental reproducibility?

  • pH-dependent degradation : Stable in neutral buffers (pH 6–8) but degrades in acidic conditions (pH <4), necessitating controlled storage .
  • Thermal stability : Avoid prolonged heating >100°C during synthesis to prevent triazole ring decomposition .

Q. What methodologies address challenges in translating in vitro IC₅₀ values to in vivo therapeutic doses?

  • Allometric scaling : Use murine pharmacokinetic data to predict human equivalent doses, adjusting for species-specific metabolic rates .
  • Tissue distribution studies : Radiolabel the compound to quantify accumulation in target organs (e.g., tumors) versus systemic circulation .

Q. How can computational modeling predict its interaction with novel biological targets?

  • Molecular docking : Simulate binding to bromodomains using crystal structures (PDB: 5UQJ) to prioritize high-affinity analogs .
  • MD simulations : Assess conformational flexibility of the phenylpiperazine moiety to optimize target residence time .

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